4-[2-[3-Methoxy-4-[4-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride 4-[2-[3-Methoxy-4-[4-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1216988-71-4
VCID: VC11712754
InChI: InChI=1S/C27H26N2O2.2ClH/c1-30-27-20-24(5-4-23-14-18-29-19-15-23)8-11-26(27)31-25-9-6-21(7-10-25)2-3-22-12-16-28-17-13-22;;/h6-20H,2-5H2,1H3;2*1H
SMILES: COC1=C(C=CC(=C1)CCC2=CC=NC=C2)OC3=CC=C(C=C3)CCC4=CC=NC=C4.Cl.Cl
Molecular Formula: C27H28Cl2N2O2
Molecular Weight: 483.4 g/mol

4-[2-[3-Methoxy-4-[4-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride

CAS No.: 1216988-71-4

Cat. No.: VC11712754

Molecular Formula: C27H28Cl2N2O2

Molecular Weight: 483.4 g/mol

* For research use only. Not for human or veterinary use.

4-[2-[3-Methoxy-4-[4-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride - 1216988-71-4

Specification

CAS No. 1216988-71-4
Molecular Formula C27H28Cl2N2O2
Molecular Weight 483.4 g/mol
IUPAC Name 4-[2-[3-methoxy-4-[4-(2-pyridin-4-ylethyl)phenoxy]phenyl]ethyl]pyridine;dihydrochloride
Standard InChI InChI=1S/C27H26N2O2.2ClH/c1-30-27-20-24(5-4-23-14-18-29-19-15-23)8-11-26(27)31-25-9-6-21(7-10-25)2-3-22-12-16-28-17-13-22;;/h6-20H,2-5H2,1H3;2*1H
Standard InChI Key FKHUYTGQZDBWSR-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)CCC2=CC=NC=C2)OC3=CC=C(C=C3)CCC4=CC=NC=C4.Cl.Cl
Canonical SMILES COC1=C(C=CC(=C1)CCC2=CC=NC=C2)OC3=CC=C(C=C3)CCC4=CC=NC=C4.Cl.Cl

Introduction

4-[2-[3-Methoxy-4-[4-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The compound's intricate molecular structure includes methoxy, pyridyl, and phenoxy groups, contributing to its unique chemical properties and potential biological activity.

Synthesis and Chemical Reactivity

The synthesis of 4-[2-[3-Methoxy-4-[4-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature and pH to yield the desired product with high purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity of the synthesized compound.

Chemical Reactivity

Understanding the chemical reactivity of this compound is crucial for predicting its behavior in biological systems and potential metabolic pathways. The compound's interactions with biological targets, such as receptors or enzymes, are likely influenced by its structural features, including the methoxy and phenoxy groups.

Biological Activity and Potential Applications

Pyridine derivatives, including 4-[2-[3-Methoxy-4-[4-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride, are known for their diverse biological activities. This specific derivative is being studied for its potential therapeutic applications due to its complex molecular structure and the presence of functional groups that can interact with biological targets.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Methoxy-N-(pyridin-4-yl)benzamideMethoxy and pyridine groupsAntimicrobial
2-(Pyridin-4-yl)-N-(3-methoxyphenyl)acetamideAcetamide and phenyl groupsAnticancer
1-(Pyridin-3-yl)-1H-pyrazolePyrazole ring with pyridineNeuroprotective
4-[2-[3-Methoxy-4-[4-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochlorideMethoxy, pyridyl, and phenoxy groupsPotential therapeutic applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator